6-[(3R)-3-aminopyrrolidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(3R)-3-aminopyrrolidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
6-[(3R)-3-aminopyrrolidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in the formation of various derivatives depending on the substituent introduced .
Scientific Research Applications
6-[(3R)-3-aminopyrrolidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(3R)-3-aminopyrrolidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activity.
Pyrrolidine-2,5-diones: Compounds with similar structural features but different functional groups.
Prolinol: A pyrrolidine derivative with distinct stereochemistry and biological properties.
Uniqueness
6-[(3R)-3-aminopyrrolidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is unique due to its specific aminopyrrolidinyl group and the resulting biological activity. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Biological Activity
6-[(3R)-3-aminopyrrolidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies and findings.
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C8H12N4O2·HCl |
Molecular Weight | 208.67 g/mol |
IUPAC Name | This compound |
Research indicates that this compound acts primarily as a histamine H4 receptor antagonist . Histamine receptors play a crucial role in various physiological processes, including immune response and neurotransmission. By blocking the H4 receptor, this compound may modulate inflammatory responses and potentially alleviate conditions associated with overactive histamine signaling.
Antinociceptive Effects
In animal models, this compound has shown significant antinociceptive (pain-relieving) effects. Studies have demonstrated its ability to reduce pain responses in models of acute and chronic pain. The underlying mechanism appears to involve the modulation of pain pathways through interaction with the central nervous system.
Anti-inflammatory Properties
The compound exhibits notable anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis or asthma.
Case Studies
-
Case Study on Pain Management :
A study conducted on mice evaluated the efficacy of this compound in managing neuropathic pain. Mice treated with varying doses exhibited a dose-dependent reduction in pain sensitivity compared to control groups. The results indicate its potential for developing new analgesics. -
Case Study on Inflammation :
In a model of induced colitis, administration of the compound resulted in reduced colon inflammation and improved histological scores. This supports its use as a therapeutic agent for gastrointestinal inflammatory conditions.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Histamine H4 Receptor Binding : Binding assays confirmed high affinity for the H4 receptor with an IC50 value indicating effective antagonism.
- Cytokine Suppression : In vitro experiments demonstrated a significant decrease in IL-1β and IL-6 levels upon treatment with the compound.
Properties
Molecular Formula |
C8H13ClN4O2 |
---|---|
Molecular Weight |
232.67 g/mol |
IUPAC Name |
6-[(3R)-3-aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C8H12N4O2.ClH/c9-5-1-2-12(4-5)6-3-7(13)11-8(14)10-6;/h3,5H,1-2,4,9H2,(H2,10,11,13,14);1H/t5-;/m1./s1 |
InChI Key |
PLXCBNBSSTYASP-NUBCRITNSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1N)C2=CC(=O)NC(=O)N2.Cl |
Canonical SMILES |
C1CN(CC1N)C2=CC(=O)NC(=O)N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.